molecular formula C4H11ClN2O4S2 B135594 1,2-Bis(methylsulfonyl)-1-(2-chloroethyl)hydrazine CAS No. 127792-84-1

1,2-Bis(methylsulfonyl)-1-(2-chloroethyl)hydrazine

Cat. No. B135594
M. Wt: 250.7 g/mol
InChI Key: QVKFHBWVOPWLGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2-Bis(methylsulfonyl)-1-(2-chloroethyl)hydrazine, also known as mitobronitol, is a chemical compound that has been extensively studied for its potential use as an anticancer agent. Mitobronitol belongs to the class of nitrogen mustards, which are known for their ability to crosslink DNA strands, leading to cell death.

Mechanism Of Action

Mitobronitol exerts its cytotoxic effects by crosslinking DNA strands, leading to cell death. Specifically, 1,2-Bis(methylsulfonyl)-1-(2-chloroethyl)hydrazine forms intrastrand crosslinks between guanine residues, which disrupts DNA replication and transcription. This ultimately leads to cell death and the suppression of tumor growth.

Biochemical And Physiological Effects

Mitobronitol has been shown to have a variety of biochemical and physiological effects. In addition to its cytotoxic effects on cancer cells, 1,2-Bis(methylsulfonyl)-1-(2-chloroethyl)hydrazine has been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 1,2-Bis(methylsulfonyl)-1-(2-chloroethyl)hydrazine has been shown to inhibit angiogenesis, the process by which tumors form new blood vessels to supply nutrients and oxygen. This inhibition of angiogenesis further suppresses tumor growth.

Advantages And Limitations For Lab Experiments

One advantage of using 1,2-Bis(methylsulfonyl)-1-(2-chloroethyl)hydrazine in lab experiments is its relative ease of synthesis. Additionally, 1,2-Bis(methylsulfonyl)-1-(2-chloroethyl)hydrazine has been extensively studied for its potential use in cancer treatment, meaning that there is a wealth of information available on its mechanism of action and potential applications. One limitation of using 1,2-Bis(methylsulfonyl)-1-(2-chloroethyl)hydrazine in lab experiments is its cytotoxic effects, which can make it difficult to work with. Additionally, 1,2-Bis(methylsulfonyl)-1-(2-chloroethyl)hydrazine has not yet been approved for clinical use, meaning that its potential applications are still being explored.

Future Directions

There are several potential future directions for research on 1,2-Bis(methylsulfonyl)-1-(2-chloroethyl)hydrazine. One area of interest is the development of new formulations of 1,2-Bis(methylsulfonyl)-1-(2-chloroethyl)hydrazine that can improve its efficacy and reduce its toxicity. Additionally, researchers are exploring the use of 1,2-Bis(methylsulfonyl)-1-(2-chloroethyl)hydrazine in combination with other chemotherapeutic agents to enhance its cytotoxic effects. Another potential area of research is the use of 1,2-Bis(methylsulfonyl)-1-(2-chloroethyl)hydrazine in combination with immunotherapy, which has shown promising results in the treatment of certain types of cancer. Finally, researchers are exploring the use of 1,2-Bis(methylsulfonyl)-1-(2-chloroethyl)hydrazine in the treatment of other diseases, such as autoimmune disorders and viral infections.

Scientific Research Applications

Mitobronitol has been studied for its potential use in cancer treatment. It has been shown to have cytotoxic effects on a variety of cancer cell lines, including breast, lung, and colon cancer. Mitobronitol has also been shown to have a synergistic effect when used in combination with other chemotherapeutic agents, such as cisplatin and doxorubicin. Additionally, 1,2-Bis(methylsulfonyl)-1-(2-chloroethyl)hydrazine has been studied for its potential use in the treatment of glioblastoma, a type of brain cancer that is notoriously difficult to treat.

properties

CAS RN

127792-84-1

Product Name

1,2-Bis(methylsulfonyl)-1-(2-chloroethyl)hydrazine

Molecular Formula

C4H11ClN2O4S2

Molecular Weight

250.7 g/mol

IUPAC Name

N'-(2-chloroethyl)-N'-methylsulfonylmethanesulfonohydrazide

InChI

InChI=1S/C4H11ClN2O4S2/c1-12(8,9)6-7(4-3-5)13(2,10)11/h6H,3-4H2,1-2H3

InChI Key

QVKFHBWVOPWLGX-UHFFFAOYSA-N

SMILES

CS(=O)(=O)NN(CCCl)S(=O)(=O)C

Canonical SMILES

CS(=O)(=O)NN(CCCl)S(=O)(=O)C

Other CAS RN

127792-84-1

synonyms

1,2-bis(methylsulfonyl)-1-(2-chloroethyl)hydrazine
90CE compound

Origin of Product

United States

Synthesis routes and methods

Procedure details

A three-step process with a total yield less than 10% has been previously reported published in the following patents and journal articles: U.S. Pat. No. 5,637,619 (Jun. 10, 1997 for VNP40101M); U.S. Pat. No. 4,684,747 (Aug. 4, 1987 for intermediate VNP4090CE); WO97/02029 (Jan. 23, 1997); Journal of Medicinal Chemistry, 1990, 33(8): 2259-2264; Journal of Medicinal Chemistry, 1996, 39(3): 796-801, as illustrated in FIG. 1. 2-Hydroxyethylhydrazine (HEH) was used a starting material and reacted with methanesulfonyl chloride to obtain 1,2-bis(methylsulfonyl)-1-[2-(methylsulfonyloxy)ethyl]hydrazine (BMH) at −20° C. for 18 hours, using pyridine as base. The crude intermediate BMH was treated with lithium chloride in acetone under reflux for 3 days to afford 1,2-bis(methylsulfonyl)-1-(2-chloroethyl)hydrazine (VNP4090CE). After purification by flash column chromatography, an approximately 20% yield was reached for the two steps. VNP4090CE was condensed with methyl isocyanate at room temperature using triethylamine (TEA) as a base. After crystallization from ethanol, 1,2-bis(methylsulfonyl)-1-(2-chloroethyl)-2-(methylcarbamoyl)hydrazine (VNP40101M) with an approximately 42% yield. The total yield of this process was less than 10%. It is noted that the process used methyl isocyanate, which is extremely dangerous for manufacturing in scaleup kilogram amounts. For this reason, the present inventors investigated the synthesis and have developed new methods to prepare VNP40101M.
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